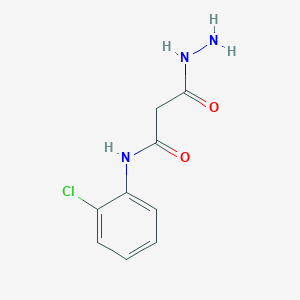

N-(2-chlorophenyl)-3-hydrazinyl-3-oxopropanamide

Description

N-(2-chlorophenyl)-3-hydrazinyl-3-oxopropanamide (C₉H₁₀ClN₃O₂; molecular weight: 227.65 g/mol) is a hydrazine-functionalized amide derivative characterized by a 2-chlorophenyl substituent and a β-ketohydrazide moiety. Its structure comprises three key functional groups:

- 2-chlorophenyl group: Enhances lipophilicity and influences electronic properties.

- 3-oxopropanamide backbone: Provides a planar, conjugated system for intermolecular interactions.

Properties

CAS No. |

70793-56-5 |

|---|---|

Molecular Formula |

C9H10ClN3O2 |

Molecular Weight |

227.65 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-3-hydrazinyl-3-oxopropanamide |

InChI |

InChI=1S/C9H10ClN3O2/c10-6-3-1-2-4-7(6)12-8(14)5-9(15)13-11/h1-4H,5,11H2,(H,12,14)(H,13,15) |

InChI Key |

JCEOTIGGJKOJRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CC(=O)NN)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-hydrazinyl-3-oxopropanamide typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and high yield. The final product is typically isolated through filtration and drying processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-hydrazinyl-3-oxopropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced hydrazine derivatives.

Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis for the preparation of other hydrazine derivatives.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-hydrazinyl-3-oxopropanamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in the desired biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Functional Group Impact on Reactivity and Bioactivity

- Hydrazinyl Group : Present in both the target compound and ’s analogs, this group enables Schiff base formation and metal coordination, critical for enzyme inhibition or antimicrobial activity.

- Chlorophenyl Substitution : The 2-chloro position in the target compound may enhance π-π stacking compared to 4-chloro derivatives (), influencing binding affinity in biological targets.

- β-Ketamide vs. Phthalimide : The β-ketamide’s flexibility (target compound) contrasts with phthalimide’s rigidity (), affecting solubility and intermolecular interactions.

Biological Activity

N-(2-chlorophenyl)-3-hydrazinyl-3-oxopropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer effects. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl hydrazine with appropriate acylating agents. The resulting compound features a hydrazinyl moiety, which is crucial for its biological activity. The structural formula can be represented as follows:

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. In comparative studies, it has shown effectiveness similar to or exceeding that of standard antibiotics such as ciprofloxacin. The Minimum Inhibitory Concentration (MIC) values for this compound suggest strong antibacterial properties, making it a candidate for further development in treating bacterial infections.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 8 | E. coli |

| Ciprofloxacin | 4 | E. coli |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies on various cancer cell lines have demonstrated that this compound can inhibit cell proliferation effectively. Notably, it has shown promising results against breast cancer cell lines MCF-7 and MDA-MB-468, with IC50 values indicating significant cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| MDA-MB-468 | 12 | Cell cycle arrest |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : The compound appears to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways, leading to cell death.

- Anticancer Mechanism : Its anticancer effects are attributed to the induction of apoptosis and interference with the cell cycle, particularly in cancerous cells. Molecular docking studies have suggested that it may interact with key enzymes involved in cancer cell proliferation.

Case Studies

In a recent study published in Arabian Journal of Chemistry, researchers synthesized a series of hydrazone derivatives, including this compound, and assessed their biological activities. The study found that this compound exhibited significant antiproliferative activity against several cancer cell lines and highlighted its potential as a lead candidate for drug development .

Another investigation focused on the antimicrobial efficacy of various hydrazone derivatives, revealing that this compound had comparable or superior activity against resistant strains of bacteria compared to traditional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.